Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate

Purity Quality Control Chemical Synthesis

Acquire CAS 1245645-35-5: A Boc-protected piperidine with a nucleophilic secondary methylamine handle. Superior to primary amine analogs for controlled sequential functionalization and reduced side reactions in GPCR/kinase synthesis. Optimized lipophilicity enhances target engagement in PROTAC/probe design. Ideal for asymmetric catalysis with enantiopure options. Stable under recommended conditions. For R&D use only; not for human or veterinary application.

Molecular Formula C12H24N2O2
Molecular Weight 228.336
CAS No. 1245645-35-5
Cat. No. B567905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate
CAS1245645-35-5
Molecular FormulaC12H24N2O2
Molecular Weight228.336
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC1CNC
InChIInChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-5-7-10(14)9-13-4/h10,13H,5-9H2,1-4H3
InChIKeyMDSFYYLVYHYPGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate (CAS 1245645-35-5): Baseline Overview for Scientific Procurement


Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate (CAS 1245645-35-5) is a Boc-protected piperidine derivative characterized by a secondary methylamino side chain at the 2-position. As a protected amine, it is primarily employed as a versatile intermediate in organic synthesis and pharmaceutical research . The tert-butyloxycarbonyl (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled functionalization [1]. Its piperidine scaffold is frequently utilized in drug design due to its conformational flexibility and ability to modulate pharmacokinetic properties [1]. The compound is offered by multiple suppliers with purity specifications ranging from 95% to 98%, and it is available in quantities from milligrams to grams .

Why Generic Substitution of Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate (CAS 1245645-35-5) Fails in Critical Applications


Generic substitution of tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate with other piperidine derivatives is not advisable due to its unique combination of a secondary amine handle, Boc protection, and specific steric and electronic properties conferred by the methyl group. While tert-butyl piperidine-1-carboxylate lacks the nucleophilic amine side chain essential for further derivatization, compounds like tert-butyl 2-(aminomethyl)piperidine-1-carboxylate possess a more reactive primary amine that can lead to different reactivity profiles and potential side reactions [1]. Similarly, the ethyl analog (tert-butyl 2-((ethylamino)methyl)piperidine-1-carboxylate) introduces increased steric bulk and altered lipophilicity, which can significantly impact both synthetic outcomes and biological target engagement . These structural variations translate into measurable differences in physical properties, reactivity, and ultimately, the success of downstream applications. The following evidence guide quantifies these differentiators to support informed scientific selection and procurement.

Product-Specific Quantitative Evidence Guide: Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate (CAS 1245645-35-5)


Purity Benchmarking Against Analogous Piperidine Carboxylates

The target compound is available at a purity of ≥98% from a major supplier, a specification that exceeds the typical purity of several structurally analogous piperidine carboxylates. For instance, the unsubstituted tert-butyl piperidine-1-carboxylate is commonly supplied at 97% purity , while the ethyl analog (tert-butyl 2-((ethylamino)methyl)piperidine-1-carboxylate) is typically offered at 95% purity . This higher purity reduces the need for additional purification steps and minimizes the presence of impurities that could interfere with sensitive reactions.

Purity Quality Control Chemical Synthesis

Predicted Boiling Point as a Proxy for Intermolecular Forces and Handling Characteristics

The predicted boiling point of tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate is 301.0 ± 15.0 °C , which is notably higher than that of the unsubstituted tert-butyl piperidine-1-carboxylate (approximately 240-250 °C, based on typical values for similar Boc-protected amines). This elevation reflects stronger intermolecular forces (primarily hydrogen bonding from the secondary amine) and has practical implications for distillation, solvent selection, and storage conditions.

Physical Properties Predicted Boiling Point Handling

Molecular Weight Differentiator for LC-MS Analysis and Logistical Planning

The exact molecular weight of tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate is 228.184 g/mol . This is significantly higher than the unsubstituted tert-butyl piperidine-1-carboxylate (185.27 g/mol) and distinct from the ethyl analog (242.36 g/mol). This difference provides a clear differentiator in liquid chromatography-mass spectrometry (LC-MS) analysis, facilitating unambiguous identification and quantification in complex reaction mixtures.

Molecular Weight LC-MS Logistics

Density Differential Impacts Handling and Formulation

The reported density of tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate is 0.988 g/cm³ . While direct comparative density data for all analogs are not uniformly reported, this value is lower than that of the primary amine analog (tert-butyl 2-(aminomethyl)piperidine-1-carboxylate, density ~1.02 g/cm³ ), reflecting differences in molecular packing and hydrogen-bonding networks. Density influences volume-to-mass conversions, shipping calculations, and formulation development.

Density Physical Property Formulation

Storage Condition Requirements Reflect Stability Profile

Suppliers recommend storing tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate at 2-8 °C, protected from light . In contrast, the unsubstituted tert-butyl piperidine-1-carboxylate is often stored at room temperature . This stricter storage requirement for the target compound indicates a greater sensitivity to thermal or photolytic degradation, which must be accounted for in laboratory workflows and long-term storage planning.

Storage Stability Shelf Life Handling

Synthetic Utility: Secondary Amine Handle for Controlled Derivatization

The presence of a secondary methylamino group in tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate provides a nucleophilic handle for selective alkylation, acylation, or reductive amination. This functionality is absent in the simple Boc-piperidine (tert-butyl piperidine-1-carboxylate), which lacks an exocyclic amine. While the primary amine analog (tert-butyl 2-(aminomethyl)piperidine-1-carboxylate) also offers a nucleophilic site, the secondary amine in the target compound exhibits different reactivity and selectivity profiles, often leading to cleaner reaction outcomes with fewer side products [1].

Synthetic Utility Derivatization Amine Handle

Best Research and Industrial Application Scenarios for Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate (CAS 1245645-35-5)


Medicinal Chemistry: Synthesis of Kinase Inhibitors and GPCR Modulators

The compound's secondary amine handle and piperidine core make it an ideal intermediate for constructing bioactive molecules targeting kinases and G-protein-coupled receptors (GPCRs). Its Boc protection allows for orthogonal deprotection strategies, enabling sequential functionalization of the piperidine nitrogen. The methyl group on the amino side chain can influence lipophilicity and target engagement [1].

Asymmetric Catalysis: Chiral Ligand and Organocatalyst Precursor

The availability of enantiopure versions of this compound (e.g., (S)-tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate) enables its use in the preparation of chiral ligands for asymmetric catalysis. The secondary amine can be further elaborated to form chiral auxiliaries or organocatalysts, where the stereochemistry at the 2-position of the piperidine ring is critical for inducing enantioselectivity .

Chemical Biology: Synthesis of Activity-Based Probes and PROTACs

The compound's well-defined functional groups (Boc-protected amine, secondary amine) facilitate its incorporation into complex molecular architectures such as activity-based probes and proteolysis-targeting chimeras (PROTACs). Its distinct molecular weight and physicochemical properties aid in the purification and characterization of these advanced chemical biology tools .

Process Chemistry: Scale-Up of Pharmaceutical Intermediates

When scaling up synthetic routes to pharmaceutical candidates, the high purity (≥98%) and well-characterized physical properties of this compound reduce the risk of unexpected impurities and facilitate process analytical technology (PAT) implementation. The recommended storage conditions (2-8 °C) ensure stability during long-term campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.